molecular formula C10H15BrO B13646451 2-(2-(Bromomethyl)-3-methylbutyl)furan

2-(2-(Bromomethyl)-3-methylbutyl)furan

Cat. No.: B13646451
M. Wt: 231.13 g/mol
InChI Key: SGIJEMMXZQGETA-UHFFFAOYSA-N
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Description

2-(2-(Bromomethyl)-3-methylbutyl)furan is an organic compound belonging to the furan family, characterized by a furan ring substituted with a bromomethyl group and a methylbutyl chain Furans are heterocyclic aromatic compounds with a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Bromomethyl)-3-methylbutyl)furan typically involves the bromination of a precursor compound. One common method is the radical bromination of the methyl group using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . The brominated intermediate can then be further modified to introduce the furan ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar bromination and cyclization reactions on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Bromomethyl)-3-methylbutyl)furan can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of furanones or carboxylic acids.

    Reduction: Formation of the corresponding methyl derivative.

Scientific Research Applications

2-(2-(Bromomethyl)-3-methylbutyl)furan has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(Bromomethyl)-3-methylbutyl)furan depends on its specific application. In medicinal chemistry, the furan ring can interact with biological targets, such as enzymes or receptors, through hydrogen bonding and π-π interactions. The bromomethyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites in biological molecules .

Comparison with Similar Compounds

Similar Compounds

    2-(Bromomethyl)furan: A simpler analog with only a bromomethyl group attached to the furan ring.

    2-(2-(Bromomethyl)-3-methylbutyl)thiophene: A thiophene analog with a sulfur atom in place of the oxygen in the furan ring.

    5-(Bromomethyl)furfural: A furan derivative with a formyl group and a bromomethyl group.

Uniqueness

2-(2-(Bromomethyl)-3-methylbutyl)furan is unique due to the presence of both a bromomethyl group and a methylbutyl chain, which can impart distinct reactivity and properties compared to simpler furan derivatives. This makes it a versatile intermediate for the synthesis of more complex molecules.

Properties

Molecular Formula

C10H15BrO

Molecular Weight

231.13 g/mol

IUPAC Name

2-[2-(bromomethyl)-3-methylbutyl]furan

InChI

InChI=1S/C10H15BrO/c1-8(2)9(7-11)6-10-4-3-5-12-10/h3-5,8-9H,6-7H2,1-2H3

InChI Key

SGIJEMMXZQGETA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC1=CC=CO1)CBr

Origin of Product

United States

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